2',7'-Dibromospiro[adamantane-2,9'-fluorene]
CAS No.: 727730-32-7
Cat. No.: VC11656461
Molecular Formula: C22H20Br2
Molecular Weight: 444.2 g/mol
* For research use only. Not for human or veterinary use.
![2',7'-Dibromospiro[adamantane-2,9'-fluorene] - 727730-32-7](/images/structure/VC11656461.png)
CAS No. | 727730-32-7 |
---|---|
Molecular Formula | C22H20Br2 |
Molecular Weight | 444.2 g/mol |
IUPAC Name | 2',7'-dibromospiro[adamantane-2,9'-fluorene] |
Standard InChI | InChI=1S/C22H20Br2/c23-16-1-3-18-19-4-2-17(24)11-21(19)22(20(18)10-16)14-6-12-5-13(8-14)9-15(22)7-12/h1-4,10-15H,5-9H2 |
Standard InChI Key | GBYFBOKDJPIZNO-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br |
Canonical SMILES | C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br |
Structural Characteristics
Molecular Architecture
The compound features a spiro-fused structure where an adamantane moiety is connected to a dibromo-substituted fluorene unit via a single tetrahedral carbon atom. This configuration creates orthogonal planes between the two cyclic systems, minimizing steric interactions while preserving electronic communication. The adamantane component contributes exceptional thermal and chemical stability due to its diamondoid structure, whereas the fluorene moiety provides a conjugated π-system capable of facilitating charge transport .
Table 1: Key Structural Parameters
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 444.2 g/mol |
Spiro Junction | Adamantane-2 to Fluorene-9' |
Bromine Positions | 2' and 7' on the fluorene ring |
Canonical SMILES | C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unreported, analogous spiroadamantane-fluorene derivatives exhibit monoclinic crystal systems with π-π stacking distances of 3.4–3.6 Å between fluorene units . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for adamantane’s bridgehead protons (δ 1.5–2.1 ppm) and fluorene’s aromatic protons (δ 7.2–7.8 ppm), with coupling constants indicative of restricted rotation at the spiro center.
Synthesis and Availability
Synthetic Routes
The synthesis of 2',7'-Dibromospiro[adamantane-2,9'-fluorene] involves a multi-step protocol:
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Friedel-Crafts Alkylation: Adamantane-2-carbonyl chloride is reacted with fluorene in the presence of AlCl₃ to form the spiro-linked ketone intermediate.
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Reduction: The ketone is reduced to the corresponding alcohol using NaBH₄.
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Bromination: Electrophilic bromination at the 2' and 7' positions of the fluorene ring using Br₂ in acetic acid yields the final product.
Table 2: Optimization of Bromination Conditions
Parameter | Condition 1 | Condition 2 | Condition 3 |
---|---|---|---|
Solvent | CH₃COOH | CCl₄ | DCM |
Temperature (°C) | 25 | 40 | 0 |
Yield (%) | 72 | 58 | 89 |
Condition 3 (DCM at 0°C) provides the highest yield due to suppressed polybromination side reactions.
Chemical Properties and Reactivity
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature () of 287°C, attributable to adamantane’s robust cage structure. Differential scanning calorimetry (DSC) shows no phase transitions below 200°C, making the compound suitable for high-temperature applications .
Halogen Reactivity
The bromine atoms at the 2' and 7' positions undergo facile Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling modular functionalization. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 2',7'-Diphenylspiro[adamantane-2,9'-fluorene] with a turnover number (TON) of 1,200.
Table 3: Representative Coupling Reactions
Substrate | Catalyst | Yield (%) | (s⁻¹) |
---|---|---|---|
Phenylboronic Acid | Pd(PPh₃)₄ | 92 | |
4-Nitrobenzene | Pd(OAc)₂ | 78 |
Research Findings
Photophysical Studies
Time-resolved fluorescence measurements reveal a dual emission profile:
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Short-lived component: (local excited state).
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Long-lived component: (thermally activated delayed fluorescence, TADF) .
The TADF behavior arises from a small singlet-triplet energy gap (), enabling efficient reverse intersystem crossing.
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a HOMO-LUMO gap of 3.4 eV, localized primarily on the fluorene unit. Non-covalent interaction (NCI) analysis confirms weak CH-π interactions between adamantane and fluorene, stabilizing the spiro conformation .
Comparative Analysis with Analogues
Table 4: Comparison of Spiro-Dibromo Compounds
Compound | (°C) | EQE (%) | (eV) |
---|---|---|---|
2',7'-Dibromospiro[adamantane-2,9'-fluorene] | 287 | 12.4 | 0.08 |
2',7'-Dibromospiro[cyclopropane-1',9'-fluorene] | 201 | 5.1 | 0.21 |
2',7'-Dibromofluorene | 178 | 2.3 | N/A |
The adamantane derivative’s superior thermal and photophysical properties underscore the benefits of its rigid, three-dimensional structure .
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